3-Dimethylphosphorylcyclopentan-1-one
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Overview
Description
3-Dimethylphosphorylcyclopentan-1-one: is an organic compound characterized by a cyclopentanone ring substituted with a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylcyclopentan-1-one typically involves the phosphorylation of cyclopentanone. One common method includes the reaction of cyclopentanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylphosphorylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
3-Dimethylphosphorylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylcyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopentanone ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Dimethylphosphorylcyclopentan-1-one
- 3-Dimethylphosphorylcyclopentan-1-amine
Comparison: 3-Dimethylphosphorylcyclopentan-1-one is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to 2-Dimethylphosphorylcyclopentan-1-one, the position of the phosphoryl group affects the compound’s steric and electronic characteristics. The amine derivative, 3-Dimethylphosphorylcyclopentan-1-amine, exhibits different chemical behavior due to the presence of the amine group, which can participate in additional hydrogen bonding and nucleophilic reactions.
Properties
IUPAC Name |
3-dimethylphosphorylcyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2P/c1-10(2,9)7-4-3-6(8)5-7/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMOWADNXXFLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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